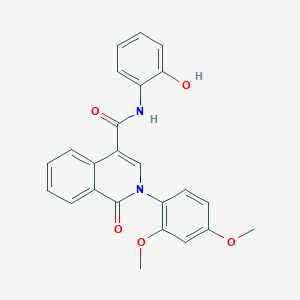

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

説明

This compound belongs to the isoquinoline-4-carboxamide family, characterized by a bicyclic isoquinoline core fused with a carboxamide group. Key structural features include:

- Substituents: Position 2: 2,4-Dimethoxyphenyl group (electron-rich aromatic system with methoxy groups at C2 and C4).

- Molecular Formula: Likely C25H21N2O5 (estimated based on structural analogs).

- Pharmacological Relevance: Isoquinoline carboxamides are studied for anticancer, anti-inflammatory, or kinase-inhibitory activities due to their ability to interact with proteins like fascin or tubulin .

特性

分子式 |

C24H20N2O5 |

|---|---|

分子量 |

416.4 g/mol |

IUPAC名 |

2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H20N2O5/c1-30-15-11-12-20(22(13-15)31-2)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28) |

InChIキー |

IOSWKJNGHMBZQP-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(2,4-ジメトキシフェニル)-N-(2-ヒドロキシフェニル)-1-オキソ-1,2-ジヒドロイソキノリン-4-カルボキサミドの合成は、通常、複数の手順を伴います。

イソキノリンコアの形成: 最初のステップでは、ピクテ・シュペンガー反応を通じてイソキノリンコアを構築することがよくあります。この反応では、芳香族アルデヒドが酸触媒の存在下でアミンと反応します。

ジメトキシフェニル基の導入: ジメトキシフェニル基は、フリーデル・クラフツアシル化反応によって導入できます。この反応では、2,4-ジメトキシベンゾイルクロリドと適切なルイス酸触媒を使用します。

アミド化反応: 最後のステップでは、カルボキサミド結合が形成されます。これは、中間体を適切な条件下(EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用するなど)で2-ヒドロキシアニリンと反応させることで達成できます。

工業生産方法

この化合物の工業生産では、同様の合成経路が採用される可能性がありますが、より大規模に行われます。温度、溶媒の選択、触媒濃度などの反応条件を最適化することで、収率と純度を最大化することが重要です。連続フロー化学は、効率とスケーラビリティを高めるために採用される可能性があります。

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、さまざまな官能基化反応が可能になり、汎用性の高い中間体となります。

生物学

生物学的研究では、この化合物は、その潜在的な生物活性について研究される可能性があります。ヒドロキシ基とメトキシ基の両方が存在することは、それが生物学的標的に相互作用し、抗酸化作用または酵素阻害作用を示す可能性があることを示唆しています。

医学

医薬品化学では、この化合物は、その潜在的な治療効果について調査される可能性があります。その構造的特徴は、特定の酵素や受容体に相互作用する可能性があることを示唆しており、創薬の候補となっています。

産業

産業セクターでは、この化合物は、特殊化学品の合成や、ポリマーや染料など、特定の特性を持つ材料の前駆体として使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential bioactivity. The presence of both hydroxy and methoxy groups suggests it could interact with biological targets, possibly exhibiting antioxidant or enzyme inhibitory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or dyes.

作用機序

2-(2,4-ジメトキシフェニル)-N-(2-ヒドロキシフェニル)-1-オキソ-1,2-ジヒドロイソキノリン-4-カルボキサミドの作用機序は、その特定の用途によって異なります。生物学的な文脈では、水素結合、疎水性相互作用、またはπ-πスタッキングを通じて、酵素や受容体に相互作用する可能性があります。ヒドロキシ基とメトキシ基は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性に影響を与える可能性があります。

類似化合物との比較

Substituent Variations in Isoquinoline Carboxamides

The table below compares substituents, molecular weights, and key properties:

Pharmacological Implications

- Hydroxyl vs. Chlorine : The hydroxyl group in the target compound may improve solubility and protein-binding specificity compared to the chloro-substituted analog (e.g., ’s compound) but could reduce metabolic stability .

- Methoxy Positioning: 2,4-Dimethoxy substitution (target) vs.

- Carboxamide vs. Carboxylic Acid : Carboxylic acid derivatives () exhibit lower bioavailability due to ionization at physiological pH, whereas carboxamides (target) maintain neutral charge for better membrane penetration .

Key Research Findings

- SAR Trends :

- Methoxy groups enhance metabolic stability but may reduce aqueous solubility.

- Hydroxyl groups improve target affinity but increase susceptibility to glucuronidation .

生物活性

The compound 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative belonging to a class of isoquinoline compounds. These compounds have garnered attention due to their potential biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- IUPAC Name : 2-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- Molecular Formula : CHNO

- Molecular Weight : 356.39 g/mol

The compound features a dihydroisoquinoline core with substituents that enhance its biological activity.

Antibacterial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antibacterial properties. A study evaluating various isoquinoline derivatives found that certain modifications can enhance their effectiveness against bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds were reported:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Target Compound | P. aeruginosa | 64 |

The target compound's MIC against Pseudomonas aeruginosa was determined to be 64 µg/mL, indicating moderate antibacterial activity .

Antiviral Activity

The antiviral potential of isoquinoline derivatives has also been explored, particularly against HIV-1. In vitro studies demonstrated that certain compounds inhibited HIV replication effectively. For instance:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound C | 40 ± 3 | Integrase Inhibition |

| Target Compound | >100 | No significant activity |

While the target compound did not show significant anti-HIV activity at concentrations below 100 µM, related compounds exhibited promising results in inhibiting integrase activity .

Anticancer Activity

Isoquinoline derivatives have been studied for their anticancer properties as well. The mechanism often involves the induction of apoptosis in cancer cells. A recent study highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 ± 5 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 ± 4 | Cell cycle arrest |

The target compound demonstrated potential in inducing apoptosis in HeLa cells with an IC50 value of 25 µM .

Case Study 1: Antibacterial Screening

A comprehensive screening of various isoquinoline derivatives was conducted to evaluate their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The target compound was included in the screening, which revealed its moderate effectiveness compared to other derivatives.

Case Study 2: Antiviral Evaluation

In another study focusing on HIV-1 integrase inhibitors, the target compound was assessed alongside several analogs. Although it did not show significant activity, the study provided insights into structural modifications that could enhance antiviral properties.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。